molecular formula C3H8O9P2 B14717022 Diphosphoglycerinaldehyd CAS No. 17453-91-7

Diphosphoglycerinaldehyd

Cat. No.: B14717022
CAS No.: 17453-91-7
M. Wt: 250.04 g/mol
InChI Key: PZCHTJOKDMKJHV-UHFFFAOYSA-N
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Description

Diphosphoglycerinaldehyd, commonly referred to as glyceraldehyde-3-phosphate (G3P), is a critical intermediate in glycolysis and gluconeogenesis. It exists in two stereoisomeric forms: D-glyceraldehyde-3-phosphate (D-G3P) and L-glyceraldehyde-3-phosphate (L-G3P). Structurally, G3P consists of a three-carbon backbone with a phosphate group at the third carbon and an aldehyde group at the first carbon. Its molecular formula is C₃H₇O₆P, and it plays a central role in cellular energy production by feeding into the citric acid cycle or serving as a precursor for lipid synthesis .

Properties

CAS No.

17453-91-7

Molecular Formula

C3H8O9P2

Molecular Weight

250.04 g/mol

IUPAC Name

(1-oxo-3-phosphonooxypropan-2-yl) dihydrogen phosphate

InChI

InChI=1S/C3H8O9P2/c4-1-3(12-14(8,9)10)2-11-13(5,6)7/h1,3H,2H2,(H2,5,6,7)(H2,8,9,10)

InChI Key

PZCHTJOKDMKJHV-UHFFFAOYSA-N

Canonical SMILES

C(C(C=O)OP(=O)(O)O)OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphosphoglycerinaldehyd can be synthesized through various biochemical pathways. One common method involves the reversible reaction of fructose-1,6-bisphosphate, catalyzed by the enzyme aldolase, to produce dihydroxyacetone phosphate and this compound . Another method involves the isomerization of dihydroxyacetone phosphate, catalyzed by triose phosphate isomerase .

Industrial Production Methods

Industrial production of this compound typically involves biotechnological processes using microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce the enzymes required for the synthesis of this compound, which is then extracted and purified for various applications.

Chemical Reactions Analysis

Types of Reactions

Diphosphoglycerinaldehyd undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: NAD(^+) and glyceraldehyde 3-phosphate dehydrogenase.

    Reduction: NADH and glycerol-3-phosphate dehydrogenase.

    Isomerization: Triose phosphate isomerase.

Major Products

    Oxidation: 1,3-bisphosphoglycerate.

    Reduction: Glycerol-3-phosphate.

    Isomerization: Dihydroxyacetone phosphate.

Scientific Research Applications

Diphosphoglycerinaldehyd has numerous applications in scientific research:

Mechanism of Action

Diphosphoglycerinaldehyd exerts its effects primarily through its role as an intermediate in metabolic pathways. In glycolysis, it is phosphorylated to 1,3-bisphosphoglycerate, which then participates in the production of ATP, the energy currency of the cell. The compound interacts with various enzymes, including aldolase, triose phosphate isomerase, and glyceraldehyde 3-phosphate dehydrogenase, to facilitate these metabolic processes .

Comparison with Similar Compounds

Key Structural and Chemical Identifiers:

Property D-G3P L-G3P
CAS Registry Number 591-57-1 591-59-3
IUPAC Name (2R)-2-hydroxy-3-oxopropyl phosphate (2S)-2-hydroxy-3-oxopropyl phosphate
SMILES Notation C([C@H](C=O)O)OP(=O)(O)O C([C@@H](C=O)O)OP(=O)(O)O
Biological Role Glycolysis intermediate Rarely involved in metabolism

Comparison with Similar Compounds

G3P is part of a broader class of phosphorylated trioses and glycolytic intermediates. Below is a detailed comparison with structurally or functionally related compounds based on biochemical and chemical properties.

Stereoisomerism: D-G3P vs. L-G3P

The primary distinction lies in their stereochemistry:

  • D-G3P : The biologically active form in glycolysis. It is metabolized by enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) to produce 1,3-bisphosphoglycerate .

Comparison with Other Triose Phosphates

Compound Functional Groups Metabolic Role Key Difference from G3P
G3P Aldehyde, phosphate Glycolysis, gluconeogenesis Reactive aldehyde group
DHAP (hypothetical) Ketone, phosphate Lipid synthesis, glycolysis Ketone group instead of aldehyde

Comparison with Phosphate-Containing Biomolecules

  • Isosorbide Dihydrogen Phosphate : A synthetic phosphate ester used in medicinal chemistry for its vasodilatory properties. Unlike G3P, it lacks a carbon backbone for energy metabolism .
  • Phosphatidylcholine : A phospholipid with a phosphate head group; structurally distinct from G3P due to its fatty acid chains and role in membrane integrity .

Research Findings and Data Tables

Enzymatic Specificity for D-G3P

Studies highlight that human GAPDH exclusively binds D-G3P due to its active-site conformation, rejecting the L-isomer . This specificity ensures metabolic efficiency in glycolysis.

Stability and Detection

  • G3P Stability : Labile under alkaline conditions due to phosphate group hydrolysis.
  • Analytical Methods : HPLC-based glycan analysis tools (e.g., GlycoBase) can resolve phosphorylated metabolites like G3P but require derivatization for detection .

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